Elevated XLogP3 Over Non-Fluorinated Analog
Computational predictions from PubChem show that the target compound displays an XLogP3 of 3.6, whereas the non‑fluorinated analog 3-[1,1ʹ-biphenyl]-4-yl-1H-pyrazole (CAS 446276‑22‑8) has an XLogP3 of 3.5 [1]. Although the difference appears modest, a 0.1 log unit increase corresponds to a roughly 26 % higher octanol/water partition coefficient, which can meaningfully impact membrane permeability and off‑target binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (CAS 446276‑22‑8); XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.1 (~1.26‑fold increase in P) |
| Conditions | PubChem 2.2 computational pipeline (XLogP3 3.0) |
Why This Matters
A higher logP value can enhance membrane permeability but also requires careful optimization of metabolic clearance, making this compound a valuable tool for probing the lipophilic tolerance of binding pockets.
- [1] PubChem. CID 53256735 (XLogP3 = 3.6) vs. CID 2763402 (XLogP3 = 3.5). URL: https://pubchem.ncbi.nlm.nih.gov (retrieved 2026‑04‑24). View Source
